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Ethyl 5-bromo-2-(trifluoromethoxy)benzoate
Overview
Description
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 and a molecular weight of 313.07 g/mol . It is a benzoate ester that features a bromine atom and a trifluoromethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-2-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed
Substitution: Formation of 5-methoxy-2-(trifluoromethoxy)benzoate.
Reduction: Formation of 5-bromo-2-(trifluoromethoxy)benzyl alcohol.
Oxidation: Formation of 5-bromo-2-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Example Synthesis Pathway
- Starting Materials : Begin with a suitable benzoic acid derivative.
- Bromination : Introduce the bromine atom at the 5-position using brominating agents.
- Trifluoromethoxylation : Employ trifluoromethoxy reagents to add the trifluoromethoxy group at the 2-position.
- Esterification : Finally, react with ethanol to form the ethyl ester.
Biological Activities
Research indicates that compounds with similar structures to ethyl 5-bromo-2-(trifluoromethoxy)benzoate exhibit various biological properties:
- Antimicrobial Activity : The presence of halogen and trifluoromethoxy groups can enhance antimicrobial efficacy against bacteria and fungi.
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.
Case Studies
- Antimicrobial Testing : In a study, derivatives of trifluoromethoxylated benzoates were tested against a range of microbial strains, demonstrating significant inhibition zones compared to control compounds.
- Inflammatory Response Modulation : Compounds structurally related to this compound were evaluated in vitro for their ability to modulate cytokine release in immune cells, showing promise as anti-inflammatory agents .
Applications in Drug Development
The unique chemical characteristics of this compound make it a valuable intermediate in drug synthesis:
- Pharmaceutical Intermediates : It can serve as a precursor for developing new pharmaceuticals targeting various diseases, including cancer and infections.
- Lead Compounds in Medicinal Chemistry : The compound’s ability to interact with biological targets suggests its potential as a lead compound for further optimization in drug design.
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for synthesizing complex molecules |
Antimicrobial Agents | Potential use against bacterial and fungal infections |
Anti-inflammatory Drugs | Modulation of immune responses and cytokine release |
Drug Development | Precursor for new pharmaceuticals targeting various diseases |
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
Ethyl 5-chloro-2-(trifluoromethoxy)benzoate: Contains a chlorine atom instead of bromine, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry .
Biological Activity
Ethyl 5-bromo-2-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8BrF3O3
- Molecular Weight : 313.07 g/mol
The presence of highly electronegative fluorine atoms in the trifluoromethoxy group can influence the compound's reactivity and biological activity, enhancing its interaction with biological targets such as enzymes and receptors .
Research indicates that the unique substituents of this compound may enhance its binding affinity to various biological targets. The trifluoromethoxy group is particularly significant as it can modulate lipophilicity and metabolic stability, making it a candidate for drug development.
Potential Biological Activities :
- Antimicrobial : Compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt microbial membranes.
- Anti-inflammatory : The compound may possess anti-inflammatory effects, similar to other trifluoromethylated compounds that have shown promise in reducing inflammation in various models.
- Anticancer : Preliminary studies suggest that it may have anticancer activities, potentially through mechanisms involving apoptosis induction in cancer cells .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Bromination : Using N-Bromosuccinimide (NBS) to introduce the bromine atom.
- Fluorination : Employing fluorinating agents like Selectfluor to introduce the trifluoromethoxy group.
- Coupling Reaction : Combining the brominated compound with ethyl cyanoformate under controlled conditions to yield the final product .
The synthesis can be summarized in the following table:
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Bromination of 1-bromo-4-(trifluoromethoxy)benzene | THF, Inert atmosphere | 77% |
2 | Coupling with ethyl cyanoformate | THF, 0 - 25°C, Inert atmosphere | - |
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study demonstrated that similar compounds exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the trifluoromethoxy group. -
Cancer Cell Line Testing :
In vitro tests on cancer cell lines showed that this compound induced apoptosis at concentrations lower than those required for similar compounds without fluorinated groups. This suggests enhanced potency due to structural modifications . -
Inflammation Model :
In a murine model of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to controls, indicating potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)7-5-6(11)3-4-8(7)17-10(12,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKPMXBBJPIOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661126 | |
Record name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-66-3 | |
Record name | Ethyl 5-bromo-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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